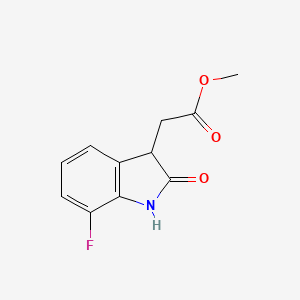
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate” is a derivative of indole . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been an active research field of organic chemistry for well over a century . For instance, the [3 + 2] cycloaddition of azomethine with 2-cyano-2-(2-oxoindolin-3-ylidene)acetate led to the spiro[indoline-3,3′-pyrrolidines] with two major E-isomers . Another method involves the electrochemical molecular iodine promoted, domino reactions for the green synthesis of biologically relevant dicyano 2-(2-oxoindolin-3-ylidene) malononitriles from readily available isatin derivatives, malononitrile, and iodine at room temperature .Chemical Reactions Analysis
Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . They are also used as synthetic precursors for the production of various types of medicines .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate and its derivatives have been extensively studied for their synthetic utility and chemical properties. A novel protocol involving palladium-catalyzed oxidative C-H functionalization was developed for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates, showcasing the compound's utility in creating complex molecular structures with moderate to excellent yields (Shi Tang et al., 2008). Furthermore, studies have focused on the electrochemical fluorination of related acetate compounds, revealing the impact of various parameters on fluorination efficiency and providing insights into the synthesis of fluorinated derivatives (Mehrdad Balandeh et al., 2017).
Biological and Pharmacological Research
Research into oxoindole-linked α-alkoxy-β-amino acid derivatives, closely related to this compound, has unveiled the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines. These studies highlight the compound's potential for creating diverse molecular architectures with specific biological activity (K. Ravikumar et al., 2015). Additionally, the synthesis of novel Isatin derivatives, including ethyl 2-((1-methyl-2, 3-dioxoindolin-5-yl) methoxy) acetate, demonstrates significant antimicrobial activity against Staphylococcus aureus, indicating potential applications in the development of new antimicrobial agents (Shanshan Qin et al., 2011).
Catalytic and Synthetic Applications
The use of nickel ferrite nanoparticles in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives showcases the compound's role in facilitating efficient and green chemical reactions with potential biological activity (T. N. Rao et al., 2019). Moreover, research into the controlled generation of contiguous stereocenters in Michael addition reactions further exemplifies the compound's utility in precise synthetic applications (P. López‐Alvarado et al., 2002).
Wirkmechanismus
Target of Action
Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate, also known as methyl 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some indole derivatives have been reported to exhibit notable cytotoxicity toward human cancer cell lines . .
Zukünftige Richtungen
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The inherent three-dimensional nature and ability to project functionalities in all three dimensions make them attractive synthetic targets in organic chemistry and drug discovery projects . Therefore, the future directions in the research of “Methyl 2-(7-fluoro-2-oxoindolin-3-yl)acetate” and similar compounds could involve the development of novel synthetic procedures and the exploration of their diverse biological activities.
Eigenschaften
IUPAC Name |
methyl 2-(7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-16-9(14)5-7-6-3-2-4-8(12)10(6)13-11(7)15/h2-4,7H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJHGDNQBCZHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=C(C(=CC=C2)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

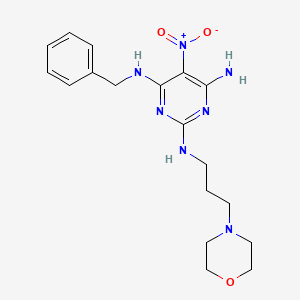

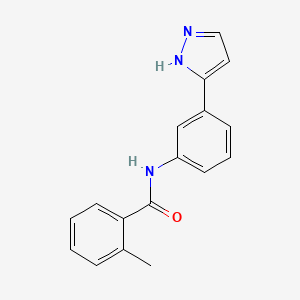
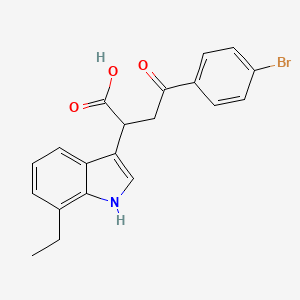

![2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B2812486.png)
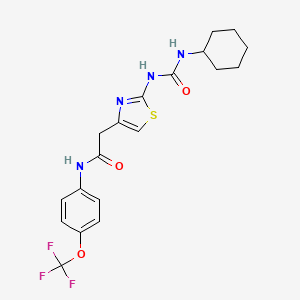
![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)
![3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid](/img/structure/B2812489.png)
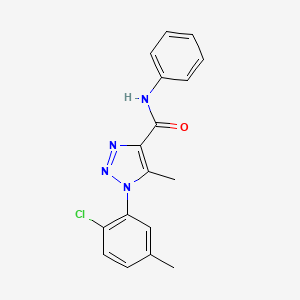
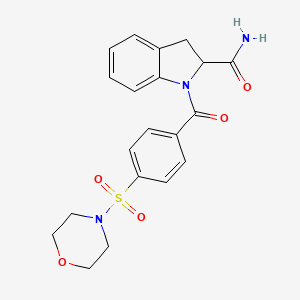
![N-(2-Cyanobutan-2-yl)-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2812496.png)
![2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2812497.png)
![1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2812498.png)